molecular formula C20H15BrGeMg B14630416 magnesium;ethynyl(triphenyl)germane;bromide CAS No. 57601-73-7

magnesium;ethynyl(triphenyl)germane;bromide

Cat. No.: B14630416
CAS No.: 57601-73-7
M. Wt: 432.2 g/mol
InChI Key: GEHHBLRYKDVZLL-UHFFFAOYSA-M
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Description

Magnesium;ethynyl(triphenyl)germane;bromide is an organometallic compound that combines magnesium, ethynyl, triphenylgermane, and bromide. This compound is part of the broader class of Grignard reagents, which are known for their ability to form carbon-carbon bonds. Grignard reagents are essential in organic synthesis and have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;ethynyl(triphenyl)germane;bromide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:

R-X+MgR-MgX\text{R-X} + \text{Mg} \rightarrow \text{R-MgX} R-X+Mg→R-MgX

In this case, the ethynyl(triphenyl)germane bromide reacts with magnesium to form the desired Grignard reagent. The reaction must be carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes the following steps:

    Preparation of Reactants: Ensuring the purity and dryness of the alkyl or aryl halide and magnesium.

    Reaction: Conducting the reaction in an inert atmosphere to prevent moisture and oxygen from interfering.

    Purification: Removing any unreacted starting materials and by-products to obtain the pure Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethynyl(triphenyl)germane;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: Forms carbon-carbon bonds with other organic molecules

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Magnesium;ethynyl(triphenyl)germane;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;ethynyl(triphenyl)germane;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the ethynyl group, making it highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to magnesium;ethynyl(triphenyl)germane;bromide include other Grignard reagents, such as:

Uniqueness

This compound is unique due to the presence of the ethynyl(triphenyl)germane group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

57601-73-7

Molecular Formula

C20H15BrGeMg

Molecular Weight

432.2 g/mol

IUPAC Name

magnesium;ethynyl(triphenyl)germane;bromide

InChI

InChI=1S/C20H15Ge.BrH.Mg/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;;/h3-17H;1H;/q-1;;+2/p-1

InChI Key

GEHHBLRYKDVZLL-UHFFFAOYSA-M

Canonical SMILES

[C-]#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Mg+2].[Br-]

Origin of Product

United States

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